Catechol-d6
CAS No.: 202656-22-2
Cat. No.: VC3064279
Molecular Formula: C6H6O2
Molecular Weight: 116.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202656-22-2 |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 116.15 g/mol |
| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene |
| Standard InChI | InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 |
| Standard InChI Key | YCIMNLLNPGFGHC-UDDMDDBKSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] |
| SMILES | C1=CC=C(C(=C1)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)O)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 202656-22-2 |
| Molecular Formula | C6D6O2 (DOC₆D₄OD) |
| Molecular Weight | 116.15 g/mol |
| IUPAC Name | 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene |
| InChI | InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 |
| SMILES | [2H]Oc1c([2H])c([2H])c([2H])c([2H])c1O[2H] |
Table 1: Chemical identity and properties of Catechol-d6
Synonyms
Catechol-d6 is known by various names in scientific literature:
-
1,2-Benzenediol-d6
-
Pyrocatechol-d6
-
1,2-Dihydroxybenzene-d6
-
2-Hydroxyphenol-d6
-
o-Dihydroxybenzene-d6
Chemical Structure and Properties
Physical Properties
The deuterium substitution affects several physical properties of the compound. While maintaining similar chemical reactivity to non-deuterated catechol, Catechol-d6 exhibits slight differences in:
-
Boiling point
-
Melting point
-
Bond energy
-
Reaction rates (kinetic isotope effects)
-
Mass spectrometric fragmentation patterns
Synthesis Methods
Laboratory-Scale Synthesis
Various methods exist for synthesizing Catechol-d6, primarily focusing on isotopic exchange or deuterium incorporation during chemical reactions:
-
Direct Deuteration: Replacing hydrogen atoms in catechol with deuterium through exchange reactions using deuterium oxide (D2O) under appropriate catalytic conditions.
-
Isotopic Exchange Reactions: Using deuterated reagents and catalysts to facilitate hydrogen-deuterium exchange at specific positions in the catechol molecule.
-
Synthetic Routes from Deuterated Precursors: Building the catechol structure using deuterated starting materials to ensure incorporation of deuterium atoms at desired positions.
Applications in Scientific Research
Catechol-d6 finds applications across multiple scientific disciplines due to its unique isotopic properties.
Mass Spectrometry
One of the primary applications of Catechol-d6 is as an internal standard in mass spectrometry:
-
Quantitative Analysis: The deuterated compound serves as an internal standard for quantification of catechol and related compounds in complex matrices .
-
Method Validation: It enables validation of analytical methods by providing a reference compound with nearly identical chemical properties but different mass .
-
Stable Isotope Dilution Analysis: Catechol-d6 enables precise quantification through isotope dilution techniques, particularly valuable for environmental and biological samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR studies, Catechol-d6 serves as:
-
A reference compound for spectral calibration
-
A tool for studying hydrogen bonding interactions
-
A probe for investigating reaction mechanisms
Biochemistry and Proteomics
In biochemical research, Catechol-d6 is employed for:
-
Protein Interaction Studies: The compound facilitates the investigation of protein-catechol interactions with enhanced detection sensitivity.
-
Proteomics Research: It aids in studying protein dynamics and interactions, leveraging its unique isotopic properties for precise tracking of molecular interactions.
-
Enzyme Kinetics: The deuterated compound allows for detailed studies of enzymatic reactions involving catechol substrates, particularly for understanding kinetic isotope effects.
Metabolic Studies
Catechol-d6 is utilized in metabolic investigations to:
-
Trace Biochemical Pathways: Its distinct mass allows researchers to follow metabolic transformations of catechol-containing compounds.
-
Study Catechol Metabolism: The compound enables detailed analysis of metabolic processes involving catecholic structures in biological systems.
-
Investigate Biotransformation: It provides insights into how catechols are processed and transformed in various organisms.
Environmental Analysis
In environmental science, Catechol-d6 serves as:
-
Analytical Standard: For monitoring catechol levels in environmental samples such as wastewater, soil, and industrial effluents .
-
Tracer Compound: For studying environmental fate and transport of catechol-containing pollutants .
Chemical Reactions and Mechanisms
Types of Reactions
Catechol-d6 undergoes various chemical reactions similar to non-deuterated catechol:
-
Oxidation: It can be oxidized to form quinones, with the deuterium substitution affecting the reaction kinetics.
-
Reduction: It can be reduced to form deuterated catechols through various reduction pathways.
-
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups when derivatized.
Common Reagents and Conditions
Typical reagents used in reactions with Catechol-d6 include:
-
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidants.
-
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and similar reductants.
-
Nucleophiles: Thiols, amines, and other nucleophilic species under basic conditions.
Major Products
The major products from reactions involving Catechol-d6 include:
-
Oxidation Products: Deuterated quinones and related oxidized species.
-
Reduction Products: Deuterated catechols with various degrees of reduction.
-
Substitution Products: Deuterated thiol or amine derivatives of catechol.
Biological Activities and Interactions
Antioxidant Properties
Like non-deuterated catechol, Catechol-d6 exhibits antioxidant properties, though with potential differences in efficacy due to deuterium substitution:
-
Free Radical Scavenging: It can scavenge free radicals, protecting cells from oxidative stress .
-
Redox Activity: It participates in redox reactions, with the deuterium substitution potentially affecting electron transfer rates .
Enzyme Interactions
Catechol-d6 interacts with various enzymes:
-
Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability .
-
Substrate Activity: It can act as a substrate for enzymes that normally process catechol, with the deuterium substitution providing insights into reaction mechanisms .
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, protecting against oxidative stress |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Protein Interaction | Binds to cellular proteins affecting various biochemical pathways |
Table 2: Biological activities of Catechol-d6
Comparison with Similar Compounds
Catechol vs. Catechol-d6
The primary differences between Catechol and Catechol-d6 include:
-
Molecular Weight: Catechol-d6 has a higher molecular weight due to deuterium substitution .
-
Spectroscopic Properties: Distinct mass spectrometric fragmentation patterns and NMR spectral characteristics.
-
Reaction Kinetics: Potential differences in reaction rates due to the kinetic isotope effect.
-
Analytical Applications: Catechol-d6 serves as an internal standard for catechol quantification, whereas catechol itself is often the analyte of interest .
Other Related Compounds
Catechol-d6 can be compared with other related compounds:
-
4-tert-Butylcatechol: A substituted catechol with different reactivity and applications.
-
3,4-Dihydroxybenzaldehyde: Another catechol derivative with distinct chemical properties.
-
Catechol Dimethylether-d6: A deuterated derivative of catechol dimethylether with different chemical properties and applications.
Case Studies and Research Findings
Analytical Method Development
Research has demonstrated the effectiveness of Catechol-d6 as an internal standard in analytical methods:
-
Environmental Analysis: Studies have utilized Catechol-d6 for analyzing catechol in environmental samples, including wastewater and industrial effluents, with high precision and accuracy .
-
Mass Spectrometry Applications: Research has shown that Catechol-d6 provides improved quantification accuracy in mass spectrometric analyses of complex biological and environmental samples .
Biomimetic Catalysis
Studies investigating copper complexes with catechol derivatives, including deuterated variants like Catechol-d6, have revealed:
-
Potential applications in biomimetic catalysis
-
Ability to mimic catechol oxidase activity
Oxidative Stress Studies
Investigations into oxidative stress responses induced by catecholic compounds have highlighted Catechol-d6's role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume